molecular formula C13H15NO4 B14427562 Diethyl (phenylimino)propanedioate CAS No. 84636-53-3

Diethyl (phenylimino)propanedioate

Cat. No.: B14427562
CAS No.: 84636-53-3
M. Wt: 249.26 g/mol
InChI Key: PCYOWOYOAGQPOB-UHFFFAOYSA-N
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Description

Diethyl (phenylimino)propanedioate is an organic compound that belongs to the class of imines and esters It is characterized by the presence of a phenyl group attached to an imino group, which is further connected to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (phenylimino)propanedioate can be synthesized through the reaction of diethyl propanedioate with aniline in the presence of a suitable catalyst. The reaction typically involves the formation of an imine intermediate, which is then stabilized by the ester groups. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the imine formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl (phenylimino)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Diethyl (phenylamino)propanedioate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl (phenylimino)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imines and esters.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl (phenylimino)propanedioate involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar ester structure but lacks the imine group.

    Diethyl acetamidomalonate: Contains an amide group instead of an imine.

    Diethyl ketomalonate: Features a ketone group in place of the imine.

Uniqueness

Diethyl (phenylimino)propanedioate is unique due to the presence of both imine and ester functionalities, which provide a versatile platform for various chemical transformations and applications. The combination of these groups allows for unique reactivity patterns not observed in similar compounds.

Properties

CAS No.

84636-53-3

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

diethyl 2-phenyliminopropanedioate

InChI

InChI=1S/C13H15NO4/c1-3-17-12(15)11(13(16)18-4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

PCYOWOYOAGQPOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NC1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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